2-(1(R)-Methyl-2-oxo-4(R)-isopropenyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone
Description
2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone is a complex organic compound belonging to the class of gamma-lactones. Gamma-lactones are cyclic esters with a five-membered ring structure, which are known for their significant roles in various biochemical processes and industrial applications .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3aR,6R,7aR)-3a-methyl-6-prop-1-en-2-yl-5,6,7,7a-tetrahydro-3H-1-benzofuran-2,4-dione |
InChI |
InChI=1S/C12H16O3/c1-7(2)8-4-9(13)12(3)6-11(14)15-10(12)5-8/h8,10H,1,4-6H2,2-3H3/t8-,10+,12-/m0/s1 |
InChI Key |
KFMSBMVUUNODFZ-XRNSZHNASA-N |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@@H]2[C@@](CC(=O)O2)(C(=O)C1)C |
Canonical SMILES |
CC(=C)C1CC2C(CC(=O)O2)(C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-lactones, including 2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone, typically involves the oxidation of unprotected aldoses or alditols. Common methods include:
Anomeric Oxidation: Using bromine to selectively oxidize unprotected aldoses.
Dehydrogenation: Catalyzed by transition metal complexes in the presence of a hydrogen acceptor.
Aerobic Oxidation: Using heterogeneous catalysts like Pd/C or Au/C.
Industrial Production Methods
Industrial production of gamma-lactones often employs environmentally friendly synthetic methodologies. These methods focus on sustainable approaches involving a limited number of steps and multi-step sequences for the preparation of more complex targets .
Chemical Reactions Analysis
Types of Reactions
2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like chromium (VI) reagents or DMSO-based systems.
Reduction: Reduction of the lactone ring to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) reagents, DMSO-based systems, and Pd/C or Au/C catalysts.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Various nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of bioactive compounds and natural products.
Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.
Industry: Utilized in the production of flavor and fragrance compounds due to its characteristic aroma.
Mechanism of Action
The mechanism of action of 2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone involves its interaction with specific molecular targets and pathways. The compound’s lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Gluconolactone: A gamma-lactone derived from glucose, commonly used in skincare products.
D-glucurono-gamma-lactone: Found in energy drinks and used as a detoxifying agent.
Aldonolactones: A group of gamma-lactones derived from aldoses, used as chemical intermediates.
Uniqueness
2-(1®-Methyl-2-oxo-4®-isopropenyl-6®-hydroxycyclohexyl)acetic acid-gamma-lactone is unique due to its specific structural features, including the presence of an isopropenyl group and a hydroxycyclohexyl ring.
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H24O3
- Molecular Weight : 252.36 g/mol
- IUPAC Name : 2-(1(R)-Methyl-2-oxo-4(R)-isopropenyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone
This compound features a cyclohexane ring with various functional groups that contribute to its reactivity and biological potential.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anti-inflammatory Effects : Studies have suggested that derivatives of cyclohexyl acetic acid exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling.
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Certain studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Therapeutic Applications
The therapeutic potential of 2-(1(R)-Methyl-2-oxo-4(R)-isopropenyl-6(R)-hydroxycyclohexyl)acetic acid-gamma-lactone has been explored in various contexts:
- Cancer Treatment : Some studies suggest that the compound may induce apoptosis in cancer cells, particularly those resistant to conventional therapies.
- Metabolic Disorders : Given its effects on lipid metabolism, this compound may have applications in treating conditions like non-alcoholic fatty liver disease (NAFLD).
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound. Here are some key findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | The compound reduced TNF-alpha levels in vitro, indicating potential for inflammatory disease treatment. |
| Study 2 | Antioxidant properties | Demonstrated significant scavenging activity against DPPH radicals, confirming its antioxidant potential. |
| Study 3 | Cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating effective concentration ranges. |
Clinical Trials and Future Research
While preliminary studies are promising, further clinical trials are necessary to fully understand the efficacy and safety profile of this compound in humans. Ongoing research is focusing on:
- Optimization of synthesis methods to enhance yield and purity.
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.
- Exploration of combination therapies with existing cancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
